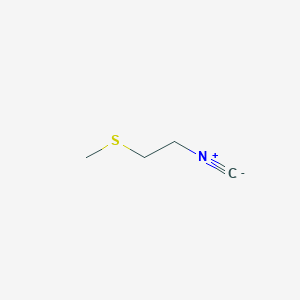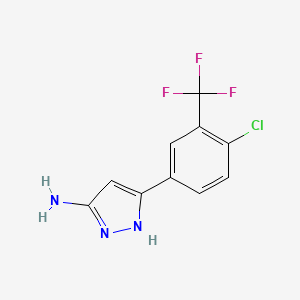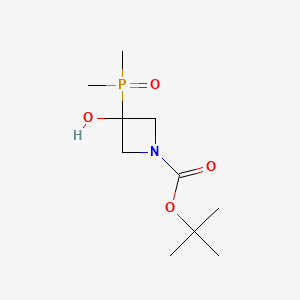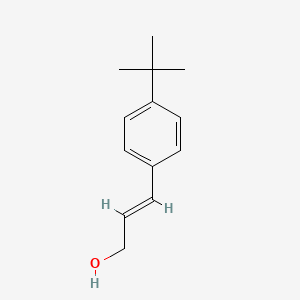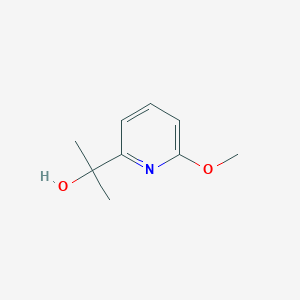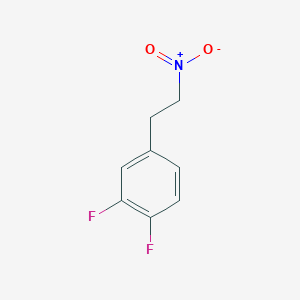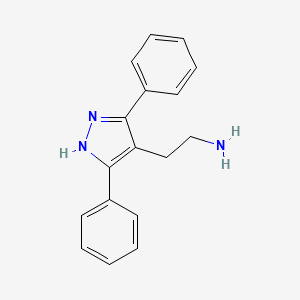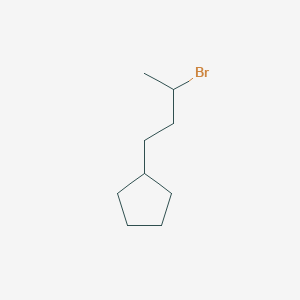
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride typically involves the reaction of thiazole derivatives with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures .
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.
Oxidation Reactions: Involving oxidizing agents like hydrogen peroxide.
Reduction Reactions: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazole derivatives with reduced functional groups.
科学的研究の応用
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex thiazole derivatives.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. This can result in therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent.
Uniqueness
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is unique due to its specific functional groups and reactivity, which allow for the synthesis of a wide range of derivatives with diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in both research and industry .
特性
分子式 |
C5H5Cl2NOS |
|---|---|
分子量 |
198.07 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H4ClNOS.ClH/c6-5(8)1-4-2-9-3-7-4;/h2-3H,1H2;1H |
InChIキー |
DAKPUHONTJCWHL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


